molecular formula C4H9N3O B13578342 4-(Aminomethyl)imidazolidin-2-one

4-(Aminomethyl)imidazolidin-2-one

Cat. No.: B13578342
M. Wt: 115.13 g/mol
InChI Key: LSLTVBMVLGQVTK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)imidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. This compound is of significant interest due to its presence in various pharmaceuticals, natural products, and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)imidazolidin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production often employs catalytic methods to enhance efficiency and sustainability. Metal-catalyzed processes and organocatalysis are commonly used to achieve high yields and selectivity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in diverse reactions makes it valuable in various fields .

Biological Activity

4-(Aminomethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This compound, characterized by its unique imidazolidinone structure, has been studied for its interactions with various biological targets, leading to implications in areas such as cancer treatment, antimicrobial activity, and enzyme inhibition.

Structure

The compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with an amino group attached to the carbon adjacent to the carbonyl. This configuration is crucial for its reactivity and biological activity.

Table 1: Structural Characteristics of this compound

FeatureDescription
Chemical FormulaC₅H₈N₄O
Molecular Weight144.14 g/mol
Functional GroupsAmino (-NH₂), Carbonyl (C=O)
StereochemistryChiral; influences biological interactions

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study evaluated a series of imidazolidinone derivatives and found that certain compounds exhibited significant antiproliferative effects on colorectal cancer cell lines HCT116 and SW620. The mechanism of action involved the induction of reactive oxygen species (ROS) leading to apoptosis via the c-Jun N-terminal kinase (JNK) pathway .

Table 2: Anticancer Activity of Selected Derivatives

Compound IDCell LineIC₅₀ (µM)Mechanism of Action
Compound 9rHCT1165.0ROS generation inducing JNK-mediated apoptosis
Compound 9rSW6206.5ROS generation inducing JNK-mediated apoptosis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds acting synergistically with existing antibiotics like oxacillin, effectively lowering the minimum inhibitory concentration (MIC) .

Table 3: Antimicrobial Efficacy Against MRSA

Compound IDMIC (µg/mL)Synergistic Effect with Oxacillin
Compound A8Yes
Compound B16No

The biological activity of this compound largely depends on its ability to interact with specific molecular targets within biological systems. The imidazolidinone ring facilitates hydrogen bonding and other interactions that can modulate enzyme activities or receptor functions.

Key Mechanisms

  • Apoptosis Induction : Through ROS production, leading to mitochondrial pathway activation.
  • Enzyme Inhibition : Potential as enzyme inhibitors in various biochemical pathways.
  • Receptor Modulation : Acting as agonists or antagonists depending on the target.

Study on Anticancer Derivatives

In a comprehensive study published in Molecules, a series of imidazolidinone derivatives were synthesized and evaluated for their anticancer properties. The most potent derivative was shown to induce apoptosis through ROS-dependent pathways, highlighting the therapeutic potential of this class of compounds .

Research on Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazolidinone derivatives against MRSA. The results indicated that certain compounds not only inhibited biofilm formation but also enhanced the efficacy of conventional antibiotics, suggesting a dual-action mechanism that could be exploited in clinical settings .

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

4-(aminomethyl)imidazolidin-2-one

InChI

InChI=1S/C4H9N3O/c5-1-3-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8)

InChI Key

LSLTVBMVLGQVTK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)CN

Origin of Product

United States

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